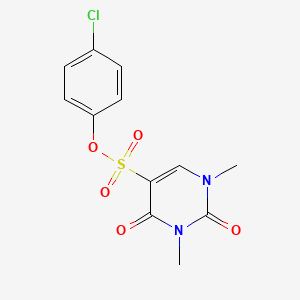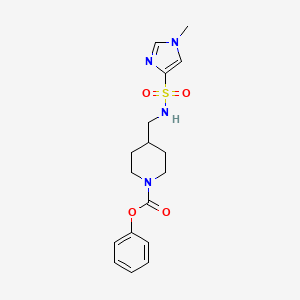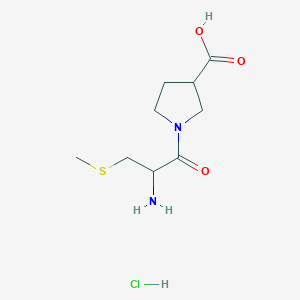
1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is often used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, are often used in the development of biologically active compounds for the treatment of human diseases . The pyrrolidine ring can be functionalized to create a variety of different compounds with diverse biological activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.76. Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Compounds similar to "1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride" have been studied for their antibacterial properties. For instance, pyridonecarboxylic acids have shown promising antibacterial activity, highlighting the potential of such structures in developing new antibacterial agents (Egawa et al., 1984).
Chemical Synthesis and Reactivity
The Mannich reaction's application to sulfones demonstrates the synthetic versatility of compounds with similar structures, showing how aromatic aldehydes play a role in condensation reactions, which could be relevant for synthesizing derivatives of "1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride" (Nobles & Thompson, 1965).
Crystal Structure and Theoretical Prediction
The study of amino acid derivatives of benzoyl isothiocyanate, including crystal structures and theoretical predictions, could offer insights into the structural and electronic properties of similar compounds, contributing to a deeper understanding of their potential applications in medicinal chemistry (Odame et al., 2015).
Immunobiological Activity
The synthesis and study of 2-amino-3-(purin-9-yl)propanoic acid derivatives, which share functional group similarities with "1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride," have demonstrated immunostimulatory and immunomodulatory potencies. This indicates potential research applications in developing compounds with immune response-modifying capabilities (Doláková et al., 2005).
Conformational Studies
Research on captopril, a molecule containing similar structural elements, has provided comparative structural and conformational studies, offering valuable insights into the molecule's behavior in different environments. Such studies can guide the development of new drugs based on the structural framework of "1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride" (Bojarska et al., 2015).
Zukünftige Richtungen
Pyrrolidine derivatives continue to be of interest in drug discovery due to their versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research may focus on further exploring the biological activities of these compounds and optimizing their properties for potential therapeutic applications .
Wirkmechanismus
Pyrrolidine Derivatives
Pyrrolidine is a five-membered nitrogen-containing ring . Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Indole Derivatives
Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
1-(2-amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S.ClH/c1-15-5-7(10)8(12)11-3-2-6(4-11)9(13)14;/h6-7H,2-5,10H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZAELQMZAMZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)N1CCC(C1)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-methylsulfanylpropanoyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

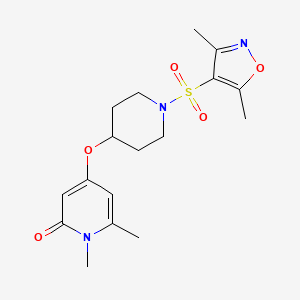
![3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2630533.png)
![2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2630534.png)
![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate](/img/structure/B2630538.png)
![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)
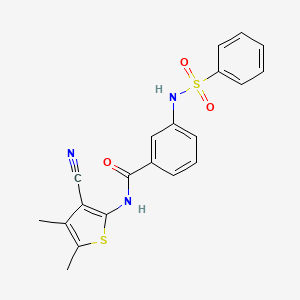
![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)
![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2630545.png)
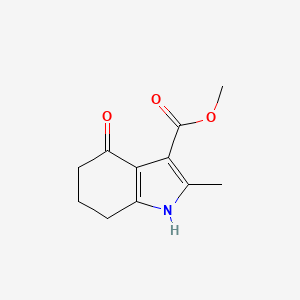

![N-[2-Methyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2630549.png)
